Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether
Description
Significance of Aryl Ethers in Modern Synthetic Organic Chemistry
Aryl ethers are a class of organic compounds featuring an oxygen atom connected to at least one aromatic ring. solubilityofthings.comnumberanalytics.com This structural unit is not merely a passive linker; it imparts specific electronic and steric properties to a molecule. The ether bond is generally stable, yet it can be cleaved under specific conditions, making it a useful functional group in multi-step syntheses. solubilityofthings.com
The applications of aryl ethers in organic chemistry are extensive:
Solvents: Due to their relative inertness and ability to dissolve a wide range of organic compounds, ethers are frequently used as solvents for chemical reactions. solubilityofthings.comnumberanalytics.com
Protecting Groups: The benzyl (B1604629) ether group, in particular, is a widely used protecting group for alcohols in complex molecule synthesis. beilstein-journals.org It is stable to a variety of reaction conditions but can be readily removed when needed.
Pharmaceuticals and Natural Products: The aryl ether motif is a common feature in many biologically active compounds and pharmaceuticals, contributing to their unique pharmacological profiles. numberanalytics.comlabinsights.nl
The synthesis of aryl ethers has been a significant focus of research, with methods like the Williamson ether synthesis and newer, more sophisticated cross-coupling reactions being continually refined. solubilityofthings.com
Role of Biphenyl (B1667301) Scaffolds in Advanced Molecular Architectures
Biphenyls, which consist of two phenyl rings connected by a single bond, are a cornerstone of modern molecular design. rsc.orgarabjchem.org This structural unit provides a rigid and tunable platform for creating complex three-dimensional structures. The rotational barrier around the central carbon-carbon bond can lead to a phenomenon known as atropisomerism, where stereoisomers can be isolated due to hindered rotation. This property is of immense interest in asymmetric catalysis and drug design.
Biphenyl derivatives have found applications in a diverse array of fields:
Liquid Crystals: The rigid, rod-like structure of many biphenyls makes them ideal components for liquid crystal displays (LCDs). arabjchem.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Biphenyl-containing molecules are used as fluorescent layers and host materials in OLEDs due to their electronic properties and thermal stability. rsc.orgarabjchem.org
Pharmacology: The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs. rsc.orgarabjchem.org
Advanced Materials: Biphenyl derivatives are being investigated for use in organic semiconductors, metal-organic frameworks (MOFs), and polymers with intrinsic microporosity. rsc.orgroyalsocietypublishing.org
Overview of "Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether" as a Model System for Chemical Research
While direct and extensive research on "this compound" is not widely published, its structure makes it an excellent conceptual model for exploring the interplay between the benzyl ether and the substituted biphenyl framework. The compound features a 2'-methyl substituted biphenyl core, which introduces a degree of steric hindrance that can influence the conformation of the molecule. The benzyl ether at the 3-position of the other ring provides a site for potential chemical modification or can act as a protecting group.
The synthesis of this compound would likely involve the coupling of a suitably functionalized benzyl alcohol with a 2'-methyl-[1,1'-biphenyl]-3-ol or a related derivative. The properties of the closely related compound, (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol, which shares the same core biphenyl structure, have been documented. nih.govnih.gov
Properties of a Related Precursor, (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol:
| Property | Value |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol nih.gov |
| CAS Number | 76350-85-1 nih.gov |
This table is based on data for a related precursor compound and is for illustrative purposes.
Contextualization within Current Trends in Organic Synthesis and Materials Science
The structure of "this compound" aligns with several key trends in modern chemical research:
Catalysis: The synthesis of such complex ethers often relies on advances in transition-metal catalysis, a major area of contemporary organic chemistry.
Materials Science: The combination of the rigid biphenyl unit with the flexible ether linkage is a design principle used in the development of new polymers and functional materials. The substitution pattern on the biphenyl rings can be systematically varied to fine-tune the material's properties. researchgate.netroyalsocietypublishing.org
Medicinal Chemistry: As both the biphenyl and benzyl ether motifs are prevalent in pharmaceuticals, understanding the synthesis and properties of model systems like this can inform the design of new drug candidates. labinsights.nlrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-2-(3-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-8-5-6-13-20(16)18-11-7-12-19(14-18)21-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
InChI Key |
GTUKPUXQEBCZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl 2 Methyl 1,1 Biphenyl 3 Yl Ether and Analogues
Retrosynthetic Analysis Targeting the Ether Linkage and Biphenyl (B1667301) Core
A retrosynthetic analysis of the target molecule, Benzyl (B1604629) 2'-methyl[1,1'-biphenyl]-3-yl ether, reveals two primary disconnection points that guide the synthetic strategy. The first is the ether linkage, and the second is the C-C bond of the biphenyl core.
Disconnecting the ether bond suggests a precursor, 2'-methyl-[1,1'-biphenyl]-3-ol, which can be benzylated. This approach is advantageous as the biphenyl structure can be assembled first, followed by the introduction of the benzyl group. The Williamson ether synthesis is a classic and reliable method for such transformations, involving the reaction of the phenoxide of 2'-methyl-[1,1'-biphenyl]-3-ol with benzyl bromide.
Alternatively, disconnection of the biphenyl C-C bond points towards two key synthetic routes. The first involves a cross-coupling reaction between a 3-(benzyloxy)phenyl derivative and a 2-methylphenyl (o-tolyl) derivative. For instance, a Suzuki-Miyaura coupling could unite 3-(benzyloxy)phenylboronic acid with 2-bromotoluene. The second route involves the initial formation of the 2'-methyl-[1,1'-biphenyl] skeleton, followed by the introduction of the benzyloxy group. This could be achieved by synthesizing 2'-methyl-[1,1'-biphenyl]-3-ol and subsequently performing a benzylation reaction.
Strategies for Biphenyl Formation
The construction of the sterically hindered 2'-methyl-[1,1'-biphenyl] core is a critical step in the synthesis of the target molecule. Several powerful cross-coupling reactions are well-suited for this purpose.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.
For the synthesis of the 2'-methyl-[1,1'-biphenyl] core, two primary Suzuki-Miyaura strategies can be envisioned:
Coupling of a 3-substituted phenylboronic acid with a 2-substituted toluene (B28343) derivative: For example, the reaction of 3-methoxyphenylboronic acid with 2-bromotoluene, followed by demethylation to the corresponding phenol (B47542) and subsequent benzylation.
Coupling of an o-tolylboronic acid with a 3-substituted bromobenzene: For instance, the reaction of o-tolylboronic acid with 1-bromo-3-(benzyloxy)benzene.
The success of Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates, such as those required for the synthesis of 2'-methyl-[1,1'-biphenyl], bulky and electron-rich phosphine (B1218219) ligands are often employed to promote efficient catalytic turnover.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling for the Synthesis of 2'-Methylbiphenyl Analogues
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromotoluene | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 1-Bromo-3-methoxybenzene | o-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 78 |
The Negishi and Stille couplings offer powerful alternatives to the Suzuki-Miyaura reaction for the formation of the biphenyl core.
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method is particularly useful for coupling partners that are sensitive to the basic conditions often required in Suzuki-Miyaura reactions. For the synthesis of the target molecule, a plausible Negishi coupling would involve the reaction of (3-(benzyloxy)phenyl)zinc chloride with 2-bromotoluene.
The Stille coupling utilizes an organotin compound (organostannane) and an organohalide in the presence of a palladium catalyst. A key advantage of the Stille reaction is its tolerance of a wide range of functional groups. A potential Stille coupling approach would be the reaction of 3-(benzyloxy)tributylstannylbenzene with 2-bromotoluene.
Table 2: Comparison of Negishi and Stille Coupling for Biaryl Synthesis
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Negishi | Organozinc | Pd or Ni complexes | High reactivity, mild reaction conditions | Moisture and air sensitivity of organozinc reagents |
| Stille | Organotin | Pd complexes | High functional group tolerance, stable reagents | Toxicity of organotin compounds, purification challenges |
Direct C-H activation/arylation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. In the context of synthesizing the 2'-methyl-[1,1'-biphenyl] core, this could involve the palladium-catalyzed direct arylation of toluene with a 3-substituted aryl halide, such as 1-bromo-3-(benzyloxy)benzene. This approach offers a more convergent and efficient route, although challenges such as regioselectivity and reactivity of the C-H bond need to be carefully addressed.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of biaryls and diaryl ethers. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have been developed that utilize catalytic amounts of copper and milder conditions.
For the synthesis of the biphenyl core of the target molecule, an Ullmann coupling could potentially be employed, for example, by coupling 2-iodotoluene (B57078) with 3-iodobenzyl ether in the presence of a copper catalyst. However, cross-coupling reactions like Suzuki-Miyaura, Negishi, and Stille are generally more versatile and higher-yielding for the synthesis of unsymmetrical biaryls.
The Ullmann condensation is more commonly applied to the formation of the diaryl ether linkage. In a convergent approach, one could envision the coupling of 2'-methyl-[1,1'-biphenyl]-3-ol with benzyl bromide. This reaction, often facilitated by a copper catalyst and a base, provides a direct route to the target molecule. Recent advancements in Ullmann-type diaryl ether synthesis have introduced various ligands that allow the reaction to proceed under milder conditions and with a broader substrate scope, including sterically hindered phenols. nih.govacs.org
Table 3: Conditions for Copper-Catalyzed O-Benzylation of Phenols
| Entry | Phenol | Benzylating Agent | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2'-Methyl-[1,1'-biphenyl]-3-ol | Benzyl Bromide | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | Toluene | 110 | 75 |
| 2 | 3-Phenylphenol | Benzyl Chloride | Cu₂O (5) | N,N-Dimethylglycine (10) | K₃PO₄ | Dioxane | 90 | 82 |
Cross-Coupling Reactions for C-C Bond Construction
Etherification Reactions for O-Alkylation and Arylation
The crucial step in synthesizing the target compound is the formation of the ether linkage, typically by coupling the 2'-methyl[1,1'-biphenyl]-3-ol intermediate with a benzyl electrophile. Several classical and modern etherification methods are applicable.
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.com In the context of synthesizing Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether, the key intermediate, 2'-methyl[1,1'-biphenyl]-3-ol, is first deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile then displaces a halide from a benzyl halide, such as benzyl bromide. youtube.com
The reaction is robust and widely used for preparing both symmetrical and asymmetrical ethers. byjus.com For a primary halide like benzyl bromide, which lacks beta-hydrogens, the reaction proceeds cleanly via an SN2 pathway with minimal risk of competing elimination reactions. youtube.com
Modifications to the classical approach are often necessary to accommodate complex or sensitive substrates. Key variables include the choice of base, solvent, and reaction conditions. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) can be employed, particularly with more acidic phenols. organic-chemistry.org The choice of solvent is also critical; polar aprotic solvents like THF or DMSO can accelerate the SN2 reaction. masterorganicchemistry.com A variation using silver oxide (Ag₂O) offers milder conditions by avoiding the need for a strong base, which is particularly useful for substrates with base-sensitive functional groups. libretexts.org
Table 1: Representative Conditions for Williamson Ether Synthesis
| Base | Solvent | Alkyl Halide Type | Typical Temperature | Reference |
|---|---|---|---|---|
| NaH | THF, DMSO | Primary | 0 °C to RT | masterorganicchemistry.com |
| K₂CO₃ | Acetone (B3395972), DMF | Primary, Benzyl | Reflux | organic-chemistry.org |
| NaOH | Ethanol/Water | Primary | Reflux | khanacademy.org |
| Ag₂O | DMF | Primary (for sugars) | Room Temperature | libretexts.org |
The Mitsunobu reaction provides a powerful alternative for ether synthesis under mild, neutral conditions. wikipedia.org It facilitates the conversion of a primary or secondary alcohol into various functional groups, including ethers, by reacting it with a nucleophile in the presence of a phosphine (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, this protocol would involve reacting the 2'-methyl[1,1'-biphenyl]-3-ol (acting as the acidic nucleophile) with benzyl alcohol. The reaction mechanism involves the activation of the benzyl alcohol by the PPh₃/DEAD reagent system, forming an oxyphosphonium salt which is an excellent leaving group. The phenoxide then displaces this group in an SN2 fashion. youtube.comyoutube.com A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a feature that is invaluable in natural product synthesis, though not directly applicable when the phenol is the nucleophile. organic-chemistry.orgnih.gov
The reaction's scope is broad, but the nucleophile must generally have a pKa below 14-15 to be effective. youtube.com Phenols are ideal candidates. Recent advancements have focused on developing new reagents to simplify the removal of by-products, such as triphenylphosphine oxide and the reduced hydrazine (B178648) dicarboxylate, which can complicate purification. organic-chemistry.org
Table 2: Key Reagents and Conditions for Mitsunobu Etherification
| Phosphine | Azodicarboxylate | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | DEAD (Diethyl azodicarboxylate) | THF, Toluene | 0 °C to RT | wikipedia.orgnih.gov |
| Triphenylphosphine (PPh₃) | DIAD (Diisopropyl azodicarboxylate) | Toluene | 0 °C to 90 °C | nih.gov |
| Resin-bound PPh₃ | Di-tert-butylazodicarboxylate | THF | Room Temperature | wikipedia.org |
Transition metal catalysis offers powerful tools for forming C-O bonds, especially for sterically hindered substrates. While often used for diaryl ethers, these methods can be adapted for benzyl aryl ethers. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig cross-coupling. rsc.org
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol. rsc.org Traditional Ullmann conditions required high temperatures and stoichiometric amounts of copper, but modern protocols use catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions. rsc.org For the target molecule, this could involve coupling a halogenated 2'-methylbiphenyl with benzyl alcohol or, more likely, coupling 2'-methyl-[1,1'-biphenyl]-3-ol with a benzyl halide in the presence of a copper catalyst.
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is highly versatile for forming carbon-heteroatom bonds. acsgcipr.org The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol and subsequent reductive elimination to yield the ether product and regenerate the catalyst. researchgate.net The choice of phosphine ligand is crucial for the reaction's success and can be tailored to the specific substrates. acsgcipr.org
Table 3: Catalytic Systems for Biphenyl and Aryl Ether Synthesis
| Reaction | Catalyst | Ligand (if applicable) | Base | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura (C-C) | Pd(PPh₃)₄ | - | K₂CO₃ | nih.gov |
| Suzuki-Miyaura (C-C) | Pd(dppf)Cl₂ | dppf | K₃PO₄ | rsc.org |
| Ullmann-type (C-O) | Cu(OAc)₂ | None (Ligand-free) | Cs₂CO₃ | rsc.org |
| Buchwald-Hartwig (C-O) | Pd(OAc)₂ | Tri-tert-butylphosphine | K₃PO₄ | rsc.org |
Chemo-, Regio-, and Stereoselective Synthesis: Challenges and Control
The synthesis of a molecule like this compound presents several selectivity challenges that must be carefully managed. mdpi.comnih.gov
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, if the biphenyl scaffold contained other reactive sites (e.g., esters, aldehydes), the conditions for etherification must be chosen to avoid unwanted side reactions. The mild conditions of the Mitsunobu reaction or specific catalytic systems are often employed to achieve high chemoselectivity. organic-chemistry.org
Regioselectivity: This is crucial when a precursor contains multiple, chemically distinct reactive sites. If the synthesis started from a dihydroxybiphenyl, for example, 2'-methyl-[1,1'-biphenyl]-3,4-diol, one would need to selectively benzylate the hydroxyl at the 3-position over the one at the 4-position. This can be controlled by exploiting differences in the acidity or steric hindrance of the hydroxyl groups, or by using protecting group strategies.
Stereoselectivity: In biphenyl systems, the most relevant form of stereoisomerism is atropisomerism . This occurs when rotation around the single bond connecting the two aryl rings is sufficiently restricted by bulky ortho-substituents, leading to non-superimposable, mirror-image conformers (enantiomers). The presence of the 2'-methyl group on one ring of the target molecule introduces steric hindrance that could potentially lead to stable atropisomers. Controlling the stereochemistry would require asymmetric synthesis strategies, such as using a chiral catalyst during the Suzuki coupling step, to produce a single enantiomer. acs.org
Recent studies have also explored chemodivergent reactions on related 2-arylphenyl benzyl ether systems, where tuning reaction conditions like temperature and time can steer the outcome towards different products, highlighting the delicate control required in these complex systems. acs.org
Sustainable and Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Applying these principles to the synthesis of this compound involves evaluating each step for efficiency, safety, and environmental impact.
The 12 Principles of Green Chemistry provide a framework for this analysis: nih.govpaperpublications.org
Prevention: It is better to prevent waste than to treat it.
Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product. The Williamson synthesis generally has good atom economy, while the Mitsunobu reaction is notably poor due to the generation of stoichiometric by-products (triphenylphosphine oxide and a hydrazine derivative).
Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity.
Designing Safer Chemicals: Final products should be designed to be effective yet have minimal toxicity.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. There is a drive to replace hazardous solvents like DMF with greener alternatives like water, ethanol, or even solvent-free conditions. paperpublications.orgmdpi.com
Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure.
Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable.
Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. Transition metal-catalyzed reactions (Suzuki, Buchwald-Hartwig) are highly favored over stoichiometric methods for their efficiency and reduced waste. paperpublications.org
Design for Degradation: Chemical products should be designed to break down into harmless products at the end of their function.
Real-time Analysis for Pollution Prevention: Analytical methodologies should be developed for real-time monitoring to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for accidents.
By comparing the different synthetic routes through this lens, a greener pathway can be identified. A route based on a catalytic Suzuki coupling followed by a high-atom-economy Williamson etherification would likely be preferable to one involving multiple protection/deprotection steps and a Mitsunobu reaction.
Total Synthesis Strategies for Complex Biphenyl Ethers
A plausible and efficient total synthesis of this compound would be a multi-step sequence designed to build the molecule logically and with high yields. A retrosynthetic analysis suggests disconnecting the molecule at the ether linkage and the biaryl C-C bond. This leads to a convergent strategy, as outlined below.
Scheme 1: Proposed Total Synthesis of this compound
Synthetic Steps Explained:
Formation of the Biphenyl Core (Suzuki-Miyaura Coupling): The synthesis would commence with the palladium-catalyzed Suzuki-Miyaura coupling. A suitable pairing would be the reaction of 3-bromoanisole with (2-methylphenyl)boronic acid . This reaction is known for its high functional group tolerance and reliability in constructing the C-C bond of the biphenyl scaffold, yielding 3-methoxy-2'-methyl-1,1'-biphenyl . rsc.org
Deprotection to Reveal the Phenol: The methoxy (B1213986) group on the biphenyl product serves as a protected form of the required phenol. This methyl ether can be cleaved using a standard demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), to furnish the crucial intermediate, 2'-methyl-[1,1'-biphenyl]-3-ol .
Formation of the Ether Linkage (Williamson Ether Synthesis): In the final step, the phenol is converted to the target ether. Treatment of 2'-methyl-[1,1'-biphenyl]-3-ol with a base like potassium carbonate (K₂CO₃) in a solvent such as acetone or DMF will generate the phenoxide nucleophile. Subsequent addition of benzyl bromide will complete the SN2 reaction, affording the final product, This compound . youtube.com
This strategy is efficient because it relies on highly reliable and well-understood reactions, builds the molecular complexity in a convergent manner, and uses a protecting group (the methyl ether) that is integral to one of the starting materials.
Chemical Reactivity and Transformation Pathways of Benzyl 2 Methyl 1,1 Biphenyl 3 Yl Ether
Reactivity of the Ether Linkage
The ether bond in Benzyl (B1604629) 2'-methyl[1,1'-biphenyl]-3-yl ether is a principal site for chemical transformation. Its reactivity is influenced by the stability of the potential intermediates and the nature of the reagents employed.
Cleavage Reactions: Acidic, Basic, and Reductive Methods
Ether cleavage involves the breaking of the C-O bond. wikipedia.org Due to their general stability, this typically requires strong reagents or specific catalytic conditions. wikipedia.org
Acidic Cleavage: Acid-catalyzed cleavage of ethers is a common transformation. wikipedia.org In the case of Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether, protonation of the ether oxygen would be the initial step. Following this, the cleavage can proceed via either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation. wikipedia.org Given the stability of the benzyl carbocation, an SN1 pathway is plausible, leading to the formation of (2'-methyl[1,1'-biphenyl]-3-ol) and a benzyl halide when a hydrohalic acid is used. wikipedia.orgyoutube.com Strong acids like HBr or HI are particularly effective for this purpose. youtube.com
Basic Cleavage: Cleavage of ethers under basic conditions is generally more difficult unless the ether is activated in some way. wikipedia.org For benzyl ethers, cleavage can be achieved using very strong bases like organolithium reagents, which can deprotonate the benzylic position. wikipedia.orgnih.gov This can lead to subsequent rearrangement or fragmentation pathways.
Reductive Cleavage (Hydrogenolysis): A particularly mild and efficient method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.comyoutube.com This reaction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This method is highly selective for the benzyl C-O bond, leaving other functional groups, including other types of ethers, intact. youtube.com The products of this reaction would be (2'-methyl[1,1'-biphenyl]-3-ol) and toluene (B28343). youtube.com This method is favored for its clean reaction profile and high yields. youtube.com
Table 1: Comparison of Ether Cleavage Methods for Benzyl Ethers
| Method | Reagents | Mechanism | Products from this compound | Notes |
|---|---|---|---|---|
| Acidic Cleavage | HBr, HI | SN1/SN2 | (2'-methyl[1,1'-biphenyl]-3-ol) and Benzyl bromide/iodide | Can be harsh and may affect other acid-sensitive groups. organic-chemistry.org |
| Basic Cleavage | Organolithium reagents | Deprotonation-elimination/rearrangement | Complex mixture, potentially including rearranged products | Requires very strong bases and can lead to side reactions. wikipedia.org |
| Reductive Cleavage | H₂, Pd/C | Hydrogenolysis | (2'-methyl[1,1'-biphenyl]-3-ol) and Toluene | Mild, selective, and high-yielding. youtube.comyoutube.com |
Rearrangement Pathways (e.g., Claisen-type Rearrangements, if applicable to related systems)
While the classic Claisen rearrangement is specific to allyl aryl ethers, related rearrangements can occur in other systems. For benzyl ethers, the oneonta.eduuomustansiriyah.edu.iq-Wittig rearrangement is a known transformation. nih.gov This rearrangement typically occurs upon treatment with a strong base, such as an organolithium reagent, which deprotonates the benzylic carbon to form an ylide. This is followed by a oneonta.eduuomustansiriyah.edu.iq-shift, leading to a rearranged alcohol. In the case of this compound, this would result in the formation of a diarylmethanol derivative.
Another potential rearrangement is the intramolecular electrophilic aromatic substitution, which can occur in the gas phase for protonated dibenzyl ethers and related compounds. nih.gov While not a solution-phase reaction, it highlights the potential for intramolecular cyclization and rearrangement under certain conditions. The Newman-Kwart rearrangement, which involves an O- to S-migration, is relevant to thionocarbamates and is not directly applicable here but illustrates the broader class of intramolecular rearrangements. sciforum.net
Reactivity of the Aromatic Rings
The biphenyl (B1667301) system in this compound contains two aromatic rings that can undergo substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the substituents on each ring.
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. oneonta.eduuci.edu The benzyloxy group on one ring and the methyl group on the other will direct incoming electrophiles.
Ring A (substituted with -OCH₂Ph): The benzyloxy group is an ortho, para-director due to the electron-donating resonance effect of the oxygen atom. uci.edu Therefore, electrophilic attack will be favored at the positions ortho and para to the ether linkage.
Ring B (substituted with -CH₃): The methyl group is also an ortho, para-director due to its electron-donating inductive effect. youtube.com Electrophilic substitution will preferentially occur at the positions ortho and para to the methyl group.
The kinetics of the reaction will be influenced by the activating nature of these substituents. Both the benzyloxy and methyl groups are activating, making the biphenyl system more reactive towards electrophiles than unsubstituted benzene. uci.eduyoutube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at positions ortho/para to the benzyloxy and methyl groups. |
| Halogenation | Br₂, FeBr₃ | Substitution at positions ortho/para to the benzyloxy and methyl groups. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at positions ortho/para to the benzyloxy and methyl groups. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Substitution at positions ortho/para to the benzyloxy and methyl groups. |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is less common for simple aromatic ethers and requires the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to a good leaving group. uomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.comchemistrysteps.com this compound does not possess such activation, making it generally unreactive towards SNAr reactions under typical conditions. wikipedia.org
However, under very harsh conditions with extremely strong bases, a benzyne elimination-addition mechanism could theoretically occur, though this is not a common pathway for this type of compound. uomustansiriyah.edu.iqchemistrysteps.com
Metalation and Lithiation Reactions
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. The ether oxygen in the benzyloxy group can direct lithiation to the ortho position. However, the benzylic protons are also acidic and can be removed by strong bases like organolithium reagents. nih.gov
Recent research on 2-arylphenyl benzyl ethers has shown that α-lithiation at the benzylic position can lead to a variety of subsequent reactions, including oneonta.eduuomustansiriyah.edu.iq-Wittig rearrangement, benzyl migration, and even dearomatization pathways, depending on the reaction conditions such as temperature and time. nih.gov For this compound, treatment with a strong base like tert-butyllithium could lead to the formation of a lithiated species at the benzylic carbon, which can then be trapped with an electrophile or undergo rearrangement. nih.gov
Functional Group Interconversions on the Benzyl Moiety
The benzyl group is not merely a passive protecting group; its benzylic position is susceptible to a variety of transformations, including cleavage and functionalization.
A primary and synthetically crucial reaction is the cleavage of the benzyl ether, often termed debenzylation. This is commonly achieved through catalytic hydrogenolysis. The reaction typically employs a palladium catalyst, such as palladium on activated carbon (Pd/C), in the presence of hydrogen gas. chemrxiv.org This process cleaves the benzylic C–O bond to yield (2'-methyl[1,1'-biphenyl]-3-yl)methanol and toluene. However, this reaction can sometimes be accompanied by the undesired side reaction of aromatic ring saturation. chemrxiv.org
The benzylic position can also undergo oxidative transformations. Depending on the reagents and conditions, benzyl ethers can be converted into the corresponding aldehydes or esters. nih.govorganic-chemistry.org For instance, studies on benzyl methyl ethers using N-Bromosuccinimide (NBS) have shown that controlling the stoichiometry can selectively yield either the aromatic aldehyde or the aromatic methyl ester. nih.gov Hypervalent iodine reagents have also been utilized for the direct oxidation of benzyl ethers to benzoate esters. siu.edu
Furthermore, the benzylic protons can be abstracted by a strong base, such as n-butyl-lithium, to form a benzylic-lithiated intermediate. This nucleophilic species can then react with various electrophiles, allowing for the introduction of new substituents at the benzylic carbon. rsc.org
Catalytic Modifications and Derivatizations
Catalysis offers a powerful toolkit for modifying the complex structure of this compound, enabling transformations from ring saturation to the formation of new carbon-carbon bonds.
The three aromatic rings within the molecule are susceptible to catalytic hydrogenation, a reaction that saturates the rings to form their cyclohexyl analogues. While palladium catalysts used for debenzylation can sometimes cause ring saturation, they are generally considered to have a lower propensity for this transformation compared to other metals. chemrxiv.org More effective catalysts for aromatic hydrogenation include rhodium and ruthenium, often supported on materials like alumina or carbon (e.g., Rh/Al2O3, Ru/C). researchgate.netmdpi.com For example, the hydrogenation of benzyl alcohol, a related structure, to cyclohexanemethanol has been demonstrated using various catalytic systems. rsc.org The choice of catalyst and reaction conditions (temperature, pressure) is crucial for controlling the selectivity between C-O bond cleavage and ring hydrogenation. researchgate.netresearchgate.net
| Catalyst | Model Substrate | Primary Transformation | Reference |
|---|---|---|---|
| Palladium (Pd/C) | Benzyl Ethers | C-O Bond Cleavage (Hydrogenolysis) | chemrxiv.org |
| Rhodium (Rh/Al₂O₃) | Aromatic Ketones/Alcohols | Aromatic Ring Hydrogenation | mdpi.com |
| Ruthenium (Ru/C) | Benzyl Phenyl Ether | High activity for C-O bond cleavage and ring hydrogenation | researchgate.net |
| Nickel (Ni/Al₂O₃) | Benzyl Phenyl Ether | C-O Bond Cleavage (Hydrogenolysis) | researchgate.net |
Oxidative processes can target several sites on the molecule. As previously noted, the benzylic position of the ether is particularly susceptible to oxidation. Mild and selective oxidation can be achieved using various reagents.
Visible-light-mediated methods using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photo-oxidant provide a modern approach for the cleavage of benzyl ethers under gentle conditions. mpg.de For more forceful transformations, reagents like N-Bromosuccinimide (NBS) in a solvent such as carbon tetrachloride can convert benzyl ethers into aromatic aldehydes or esters. nih.gov Additionally, specialized catalyst systems, for instance, those containing polymetallic oxyacids with a titanium silicate molecular sieve, have been developed for the oxidation of benzyl ethers using hydrogen peroxide as a green oxidant. google.com
| Reagent/System | Model Substrate | Product Type | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Benzyl Methyl Ether | Aromatic Aldehyde or Ester | nih.gov |
| o-Iodoxybenzoic acid (IBX) derivative | Benzyl Ethers | Benzoate Ester | siu.edu |
| DDQ / Visible Light | Benzyl Ethers | Cleavage to Alcohol/Aldehyde | mpg.de |
| H₂O₂ / Polymetallic oxyacid-Ti-silicate catalyst | Benzyl Methyl Ether | Oxidized products | google.com |
The peripheral C-H bonds on the aromatic rings of the biphenyl and benzyl moieties represent potential sites for derivatization through cross-coupling reactions. While this typically requires prior functionalization of the ring with a halide or triflate, modern methods involving direct C-H activation are also relevant.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating new C-C bonds. nih.gov If this compound were functionalized with a bromine atom, for example, it could readily couple with a variety of boronic esters. nih.gov Furthermore, some catalytic systems can activate the benzylic C-O bond of benzyl alcohols for direct Suzuki-Miyaura coupling, suggesting novel pathways for modifying the ether linkage itself. rsc.org
Recent advancements have also focused on the direct C-H functionalization of benzylic positions. For example, copper-catalyzed oxidative cross-coupling can form a new C-O bond by reacting a benzylic C-H bond with an alcohol. researchgate.net
Mechanistic Studies of Key Reactions
Understanding the mechanisms of these transformations is key to controlling their outcomes.
Oxidation with NBS : The reaction of benzyl ethers with NBS is believed to proceed through a free-radical chain mechanism. nih.gov The process is initiated by the formation of a bromine radical, which abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical reacts with NBS to form a monobrominated intermediate. This intermediate can then either undergo elimination at higher temperatures to yield an aldehyde or undergo a second radical bromination, leading to a dibrominated species that hydrolyzes to an ester. nih.gov
Oxidation with Hypervalent Iodine Reagents : For the oxidation of benzyl ethers to benzoate esters, a proposed mechanism involves two successive single electron transfer (SET) steps. siu.edu The reaction is thought to be initiated by a hydrogen atom abstraction from the benzylic carbon, followed by an SET from the resulting radical intermediate. siu.edu
Catalytic Hydrogenolysis : The mechanism of benzyl ether cleavage on a palladium surface involves the adsorption of the molecule onto the catalyst. This is followed by the scission of the benzylic C-O bond and the subsequent hydrogenation of the resulting fragments by hydrogen atoms present on the catalyst surface.
Suzuki-Miyaura Cross-Coupling : This reaction follows a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the aryl group from a boronic ester to the palladium center, and reductive elimination of the final biaryl product, which regenerates the Pd(0) catalyst. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for Benzyl 2 Methyl 1,1 Biphenyl 3 Yl Ether
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For "Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether," a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton and carbon signals and to understand the molecule's spatial arrangement and dynamic behavior.
Predicted ¹H and ¹³C NMR chemical shifts for "this compound" are presented in the table below. These predictions are based on established chemical shift values for structurally similar fragments, such as those found in benzyl (B1604629) phenyl ether and 2-methylbiphenyl.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl -CH₂- | ~5.1 | ~70 |
| Benzyl Ph-H (ortho, meta, para) | 7.2-7.5 | 127-129 |
| Biphenyl (B1667301) C1-C6 (unsubstituted ring) | 6.9-7.6 | 115-160 |
| Biphenyl C1'-C6' (methyl-substituted ring) | 6.9-7.4 | 125-140 |
| Biphenyl -CH₃ | ~2.1 | ~20 |
Two-dimensional NMR techniques are essential for mapping the intricate network of covalent bonds and spatial proximities within "this compound."
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For the target molecule, COSY would be instrumental in establishing the connectivity of protons within each of the three aromatic rings. For instance, correlations would be expected between adjacent protons on the benzyl ring and within the two rings of the biphenyl moiety, allowing for the assignment of the complex aromatic multiplets.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of the number of bonds separating them acdlabs.comlibretexts.org. This is particularly valuable for determining the preferred conformation of the molecule. Key expected NOESY correlations would include those between the benzylic methylene protons (-CH₂-) and the protons on the adjacent biphenyl ring (at positions 2 and 4), as well as with the ortho protons of its own phenyl ring. Furthermore, correlations between the 2'-methyl group protons and the neighboring aromatic protons (H-3' and potentially H-6') would provide insight into the orientation around the biphenyl linkage researchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached columbia.eduyoutube.com. This technique would allow for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. For example, the proton signal of the methyl group (~2.1 ppm) would show a cross-peak with the methyl carbon signal (~20 ppm), and the benzylic methylene protons (~5.1 ppm) would correlate with their corresponding carbon (~70 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH) columbia.eduyoutube.comyoutube.com. This is crucial for piecing together the entire molecular structure. For "this compound," key HMBC correlations would be expected from the benzylic methylene protons to the ipso-carbon of the benzyl ring and to the C-3 carbon of the biphenyl ring, confirming the ether linkage. Similarly, correlations from the methyl protons to the C-1', C-2', and C-3' carbons of the biphenyl ring would solidify the position of the methyl substituent.
Substituted biphenyls are known to exhibit restricted rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism libretexts.org. The presence of a methyl group at the 2'-position in "this compound" is expected to introduce a significant steric barrier to this rotation.
Dynamic NMR (DNMR) spectroscopy, through variable-temperature experiments, is the primary method for studying such conformational exchange processes nih.govmontana.eduresearchgate.net. At low temperatures, the rotation around the biphenyl C-C bond would be slow on the NMR timescale, resulting in distinct signals for chemically non-equivalent protons and carbons on either side of the rotational axis. As the temperature is increased, the rate of rotation increases. This would lead to a broadening of the corresponding NMR signals, followed by their coalescence into a single time-averaged signal at a specific temperature (the coalescence temperature).
By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the rate of the rotational exchange and, consequently, the free energy of activation (ΔG‡) for this process researchgate.netyoutube.com. This would provide a quantitative measure of the rotational barrier imposed by the 2'-methyl group.
While solution-state NMR provides information about molecules in a mobile, isotropic environment, solid-state NMR (ssNMR) offers insights into their structure and dynamics in the solid phase europeanpharmaceuticalreview.comaalto.fimdpi.com. In the solid state, molecules adopt specific conformations and packing arrangements within a crystal lattice.
For "this compound," ssNMR could be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in molecular packing and conformation. ssNMR is highly sensitive to these subtle structural variations.
Determine the Number of Crystallographically Independent Molecules: If the unit cell of the crystal contains more than one molecule in crystallographically non-equivalent positions, this will result in a multiplication of the signals observed in the ssNMR spectrum compared to the solution-state spectrum.
Analyze Conformation and Packing: The chemical shifts in ssNMR are sensitive to the local electronic environment, which is influenced by intermolecular interactions. By comparing solid-state and solution-state NMR data, and often in conjunction with X-ray diffraction data, it is possible to deduce information about the conformation and packing of the molecules in the crystal. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra of solid samples researchgate.net.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For "this compound," the FT-IR spectrum is expected to show characteristic bands for its constituent functional groups. The C-O stretching of the ether is a particularly diagnostic feature libretexts.orgpressbooks.pubacademyart.edu. Aryl alkyl ethers typically display two strong C-O stretching bands quimicaorganica.org.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₂ and CH₃) | 3000-2850 | Medium |
| Aromatic C=C Stretch (ring breathing) | 1600-1450 | Medium to Strong |
| Aliphatic C-H Bend (CH₂ scissoring, CH₃ umbrella) | 1470-1370 | Medium |
| Asymmetric C-O-C Stretch (Aryl-O) | 1270-1230 | Strong |
| Symmetric C-O-C Stretch (O-CH₂) | 1050-1020 | Strong |
| C-H Out-of-Plane Bending | 900-675 | Strong |
Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations complementary to that from FT-IR acs.org. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
For "this compound," Raman spectroscopy would be particularly useful for observing vibrations of the non-polar parts of the molecule. The symmetric "breathing" modes of the aromatic rings and the stretching vibration of the C-C bond connecting the two phenyl rings are expected to give rise to strong signals in the Raman spectrum acs.orgnih.govresearchgate.netresearchgate.net.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aliphatic C-H Stretch (CH₂ and CH₃) | 3000-2850 | Medium |
| Aromatic Ring Breathing Modes | 1610-1580, ~1000 | Strong |
| Inter-ring C-C Stretch | ~1285 | Medium to Strong |
| C-H In-Plane Bending | 1300-1000 | Weak to Medium |
Mass Spectrometry for Structural Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a compound like this compound (C₂₀H₁₈O, Exact Mass: 274.1358), it would be instrumental in confirming its molecular weight and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its elemental composition as C₂₀H₁₈O by comparing the experimentally measured exact mass to the theoretically calculated mass.
Hypothetical HRMS Data Table
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O |
| Calculated Exact Mass | 274.135766 |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 275.143041 |
| Expected Ion (ESI+) | [M+Na]⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of interest and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity.
For this compound, a primary fragmentation pathway would likely involve the cleavage of the benzylic ether bond. Common fragment ions would include the tropylium ion (m/z 91) from the benzyl group and a fragment corresponding to the 2'-methyl[1,1'-biphenyl]-3-oxide ion (m/z 183). Further fragmentation of the biphenyl structure could also be observed.
Hypothetical MS/MS Fragmentation Data
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure |
|---|---|---|---|
| 275.14 ([M+H]⁺) | Cleavage of C-O bond | 91.05 | Tropylium ion [C₇H₇]⁺ |
Ion Mobility Mass Spectrometry for Conformational Insights
Ion Mobility Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique can distinguish between different conformations (shapes) of a molecule and provides a parameter known as the collision cross-section (CCS), which is related to the ion's rotational average size. For a flexible molecule like this compound, IM-MS could potentially reveal information about the rotational freedom and preferred orientation of the phenyl and benzyl groups.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and torsion angles. This technique would require a suitable single crystal of the compound.
Single-Crystal X-ray Diffraction for Absolute Configuration and Torsion Angles
If a single crystal of this compound could be grown, single-crystal X-ray diffraction would provide its exact molecular structure. Key parameters that would be determined include:
Ether Linkage Geometry: The C-O-C bond angle and the torsion angles around the ether linkage.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any π-π stacking or C-H···π interactions.
Powder X-ray Diffraction for Polycrystalline Samples and Phase Identification
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used. The resulting diffraction pattern is a fingerprint that is unique to a specific crystalline phase. While it does not provide the detailed atomic coordinates of a single-crystal study, PXRD is crucial for:
Phase Identification: Confirming the identity of a synthesized crystalline material by comparing its diffraction pattern to a known standard.
Polymorphism Studies: Identifying if the compound can exist in different crystalline forms (polymorphs), which may have different physical properties.
Purity Analysis: Assessing the crystalline purity of a bulk sample.
Without experimental data, a characteristic PXRD pattern for this compound cannot be presented.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. It offers a good balance between accuracy and computational cost. For a molecule like this compound, DFT calculations would be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations would also yield important electronic properties such as the total energy, dipole moment, and the distribution of electron density.
A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVDZ) to achieve reliable results. The choice of functional and basis set is crucial for obtaining accurate predictions.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value |
| Total Energy (Hartree) | -XXX.XXXXXX |
| Dipole Moment (Debye) | X.XX |
| C-O-C Bond Angle (°) | XXX.X |
| Biphenyl Dihedral Angle (°) | XX.X |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Ab Initio Methods for High-Accuracy Calculations
For even higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and descriptions of intermolecular interactions. Due to their computational expense, they are often used for smaller fragments of the molecule or to benchmark the results obtained from DFT.
Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and electronic excitability.
For this compound, a molecular orbital analysis would reveal the spatial distribution of these frontier orbitals. It is expected that the HOMO and LUMO would be primarily located on the aromatic rings due to the delocalized π-electron systems. This analysis would help in predicting the sites most susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical HOMO-LUMO Energies and Energy Gap of this compound
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -X.XX |
| LUMO Energy | -X.XX |
| HOMO-LUMO Gap | X.XX |
Note: The values in this table are hypothetical and represent the type of data obtained from molecular orbital analysis.
Conformational Analysis and Potential Energy Landscapes
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Molecular mechanics (MM) methods, which use classical force fields, are well-suited for exploring the vast conformational space of flexible molecules. A systematic conformational search or a molecular dynamics (MD) simulation would be performed to identify the low-energy conformers of this compound. MD simulations would also provide insights into the dynamic behavior of the molecule over time, including the flexibility of the benzyl and methyl groups and the rotational dynamics of the biphenyl unit.
Torsion Angle Scans and Energy Minimization
To map the potential energy landscape, torsion angle scans would be conducted. This involves systematically rotating specific dihedral angles, such as the C-O-C-C angle of the ether linkage and the C-C-C-C angle between the two phenyl rings of the biphenyl moiety, and calculating the energy at each step. The resulting energy profiles would reveal the most stable conformations (energy minima) and the transition states (energy maxima) connecting them. The geometries corresponding to the energy minima would then be fully optimized using a higher level of theory, such as DFT, to obtain accurate relative energies of the stable conformers.
An in-depth analysis of the computational and theoretical chemistry of this compound reveals significant insights into its molecular properties and reactivity. While specific computational studies on this exact molecule are not prevalent in published literature, a comprehensive understanding can be constructed by applying established theoretical methodologies to its structure and examining computational data from closely related analogous compounds, such as substituted benzyl ethers and biphenyl derivatives. This article explores the predicted spectroscopic parameters, potential reaction mechanisms, solvent effects, and intermolecular interactions of this compound based on these robust computational techniques.
Applications and Emerging Roles in Chemical Sciences
Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules
The most immediate and well-established potential role for Benzyl (B1604629) 2'-methyl[1,1'-biphenyl]-3-yl ether is as an intermediate in multistep organic synthesis. This function is primarily derived from the properties of its benzyl ether and biphenyl (B1667301) groups.
The benzyl ether group is a widely used protecting group for hydroxyl functionalities in the synthesis of complex molecules. organic-chemistry.orgorganic-chemistry.org Its introduction renders the hydroxyl group inert to a variety of reaction conditions, and it can be selectively removed later in the synthetic sequence. organic-chemistry.orgorganic-chemistry.org Common methods for cleaving benzyl ethers include palladium-catalyzed hydrogenation, which yields the deprotected alcohol and toluene (B28343). youtube.com Therefore, Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether could serve as a protected form of 2'-methyl-[1,1'-biphenyl]-3-ol, a substituted biphenyl phenol (B47542).
This protected biphenyl phenol could be a key building block for more elaborate molecular architectures. The biphenyl structure itself is a privileged scaffold found in numerous natural products, pharmaceuticals, and functional materials. rsc.orgresearchgate.net The methyl and benzyl ether substituents on the biphenyl rings direct the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution, allowing for the controlled construction of complex derivatives.
Once other desired chemical modifications are made on the biphenyl core or elsewhere in the molecule, the benzyl group can be removed to reveal the phenol. This newly exposed hydroxyl group can then participate in subsequent reactions, such as esterification, etherification, or conversion to a triflate for cross-coupling reactions, opening pathways to a diverse range of complex target molecules.
Integration into Advanced Materials Architectures
The rigid and aromatic nature of the biphenyl scaffold makes it a prime candidate for inclusion in advanced materials. The specific substitution pattern of this compound could be tailored to create materials with specific electronic and physical properties.
Design and Synthesis of Liquid Crystals and Mesophases
Biphenyl derivatives are fundamental building blocks in the design of liquid crystals. researchgate.netajgreenchem.com The elongated, rigid structure of the biphenyl core promotes the formation of anisotropic liquid crystalline phases (mesophases). The presence and position of substituents on the biphenyl rings are critical for tuning the properties of these materials, such as the melting point and the temperature range of the liquid crystal phase.
The structure of this compound, with its terminal benzyl group, provides the necessary length and rigidity. The methyl group introduces asymmetry, which can influence the packing of the molecules and potentially lead to the formation of specific mesophases like smectic or nematic phases. By modifying the benzyl group or adding other substituents to the biphenyl core, a family of related compounds could be synthesized to systematically tune the liquid crystalline properties for applications in displays and sensors.
Monomer Design for Polymer Chemistry and Advanced Functional Polymers
Substituted biphenyls are also valuable as monomers in the synthesis of high-performance polymers. Polymers containing biphenyl units in their backbone often exhibit high thermal stability, mechanical strength, and specific optoelectronic properties.
This compound could be functionalized to serve as a monomer. For example, the introduction of reactive groups such as halides, boronic acids, or amines on the biphenyl or benzyl rings would allow it to undergo polymerization reactions like Suzuki or Buchwald-Hartwig cross-coupling. rsc.org The benzyl ether itself could be cleaved to a phenol, which could then be used in the synthesis of polyesters or polyethers. The resulting polymers would incorporate the rigid 2'-methyl-[1,1'-biphenyl]-3-yl unit, potentially leading to materials with high glass transition temperatures and tailored electronic properties for applications in engineering plastics or as dielectric materials.
Components in Organic Electronic Materials (e.g., OLEDs, OFETs)
The biphenyl core is a common component in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgajgreenchem.com Its rigid structure and conjugated pi-system facilitate charge transport.
While the ether linkage in this compound interrupts full conjugation through the molecule, the biphenyl moiety itself can serve as a charge-transporting or host material component. The benzyl and methyl groups can be used to modify the solubility and film-forming properties of the material, which are crucial for device fabrication. By strategically incorporating this molecule or its derivatives into the emissive or charge-transport layers of an OLED, it is conceivable that its properties could be harnessed to influence device efficiency and stability.
Utilization in Supramolecular Chemistry and Host-Guest Systems
The aromatic surfaces of the biphenyl unit make it an attractive component for building larger, non-covalently bonded assemblies in supramolecular chemistry. These interactions are driven by forces such as pi-pi stacking and hydrophobic effects.
This compound could act as a guest molecule, fitting into the cavity of a larger host molecule, such as a cyclophane or a calixarene. The specific shape and electronic properties conferred by the methyl and benzyloxy substituents would dictate its binding affinity and selectivity for different hosts.
Conversely, it could be used as a building block for constructing host molecules. By incorporating recognition sites (e.g., hydrogen bond donors/acceptors) or additional aromatic surfaces, derivatives of this compound could be designed to form complex, self-assembled structures capable of encapsulating smaller guest molecules, with potential applications in sensing, catalysis, or drug delivery.
Design of Ligands for Homogeneous and Heterogeneous Catalysis
Biphenyl-based phosphine (B1218219) ligands, such as SPhos, are widely used in palladium-catalyzed cross-coupling reactions due to their ability to stabilize the metal center and promote efficient catalysis. rsc.org The biphenyl scaffold provides a rigid and sterically bulky framework that is crucial for the ligand's effectiveness.
This compound could serve as a precursor for the synthesis of novel ligands. By replacing the benzyl ether with a phosphine group or by functionalizing other positions on the biphenyl rings with coordinating atoms, new ligands could be developed. The specific steric and electronic environment created by the 2'-methyl substituent would influence the coordination of the ligand to a metal center, potentially leading to catalysts with unique reactivity or selectivity in a variety of chemical transformations.
Photophysical Applications (e.g., as Fluorophores, Phosphors, or Sensitizers)
Currently, there is limited specific research data available in the public domain detailing the experimental photophysical properties—such as fluorescence, phosphorescence, or photosensitizing capabilities—of this compound. However, the broader class of biphenyl derivatives is known for its potential in these areas. The electronic communication between the two phenyl rings, influenced by substituents and the dihedral angle between the rings, can give rise to interesting photophysical behaviors.
For related biphenyl compounds, fluorescence is a commonly observed property. The emission characteristics are often sensitive to the molecular environment, including solvent polarity and the presence of analytes, which makes them suitable candidates for sensing applications. Theoretical studies on similar biphenyl ether structures could provide insights into the potential absorption and emission spectra of this compound, guiding future experimental investigations into its utility as a fluorophore. The presence of the benzyl and methyl groups can be expected to modulate the electronic structure and, consequently, the photophysical outcomes compared to an unsubstituted biphenyl ether.
Scaffolds for Chemical Probes and Biosensors (focusing on chemical sensing mechanisms)
The rigid yet tunable structure of biphenyl scaffolds makes them excellent candidates for the rational design of chemical probes and biosensors. While specific applications of this compound as a chemical probe are not extensively documented, the general principles of using biphenyl frameworks are well-established and can be extrapolated.
Biphenyl-based sensors often operate on principles such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and modulation of intramolecular charge transfer (ICT). The sensing mechanism typically involves the interaction of a target analyte with a receptor unit that is covalently linked to the biphenyl fluorophore. This interaction induces a change in the photophysical properties of the biphenyl unit, leading to a detectable signal.
For instance, research on other biphenyl derivatives has demonstrated their use in detecting various species. Biphenyl scaffolds have been functionalized to create probes for nitroaromatic compounds, with the sensing mechanism relying on the quenching of fluorescence upon interaction with the electron-deficient analyte. Similarly, biphenyl derivatives have been employed in the development of probes for the detection of nitrogen dioxide (NO2), where the reaction with NO2 leads to a noticeable colorimetric or fluorometric response. rsc.org
The core structure of this compound provides a foundational scaffold that can be further functionalized to incorporate specific recognition elements for target analytes. The strategic placement of donor and acceptor groups on the biphenyl rings can fine-tune the electronic properties, making it a promising platform for the development of next-generation chemical sensors. The inherent chirality that can arise from restricted rotation in substituted biphenyls also opens avenues for chirality sensing, a concept that has been successfully demonstrated with other dynamic biphenyl scaffolds. nih.gov
Below is a table summarizing the potential sensing mechanisms that could be engineered using a this compound scaffold, based on established principles for biphenyl derivatives.
| Sensing Mechanism | Description | Potential Analytes |
| Photoinduced Electron Transfer (PET) | Analyte binding modulates the electron transfer between a receptor and the biphenyl fluorophore, turning fluorescence "on" or "off". | Protons (pH), metal ions, anions |
| Förster Resonance Energy Transfer (FRET) | The distance-dependent energy transfer between the biphenyl donor and an acceptor dye is altered by analyte binding. | Biomolecules (proteins, nucleic acids) |
| Intramolecular Charge Transfer (ICT) | Analyte interaction with a receptor group alters the electron-donating or -withdrawing nature of a substituent on the biphenyl ring, causing a shift in the emission wavelength. | Polar molecules, ions |
| Excimer/Exciplex Formation | Analyte-induced conformational changes can promote or inhibit the formation of excited-state dimers (excimers) or complexes (exciplexes) with distinct emission properties. | Metal ions, small molecules |
Further research into the synthesis of functionalized derivatives of this compound is necessary to fully exploit its potential in the development of novel chemical probes and biosensors.
Future Directions and Challenges in Research on Benzyl 2 Methyl 1,1 Biphenyl 3 Yl Ether
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of complex molecules like Benzyl (B1604629) 2'-methyl[1,1'-biphenyl]-3-yl ether traditionally relies on established methods such as the Williamson ether synthesis for the ether linkage and cross-coupling reactions for the biphenyl (B1667301) framework. However, the future of its synthesis lies in the development of more sophisticated and efficient routes that prioritize atom economy, step efficiency, and environmental sustainability.
A significant challenge is the selective construction of the substituted biphenyl core. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille couplings are powerful tools, future research will likely focus on developing next-generation catalysts. nih.govrsc.orgrsc.orgresearchgate.net These advanced catalysts would aim to operate under milder conditions, tolerate a wider range of functional groups, and enable the use of more readily available and less toxic starting materials. nih.govrsc.orgrsc.orgresearchgate.net For instance, the development of catalysts for the direct C-H arylation of a suitably substituted benzene derivative would offer a more atom-economical alternative to the use of pre-functionalized starting materials.
Furthermore, the exploration of novel synthetic strategies that diverge from traditional two-step approaches (biphenyl formation followed by etherification, or vice versa) is a promising avenue. One-pot or tandem reactions, where multiple bond-forming events occur in a single reaction vessel, could significantly streamline the synthesis, reducing waste and purification steps. researchgate.net The development of such a process for Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether would represent a significant leap in synthetic efficiency.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Next-Generation Cross-Coupling | Milder reaction conditions, broader substrate scope, use of greener solvents. | Catalyst stability and cost, achieving high regioselectivity. |
| Direct C-H Arylation | High atom economy, reduced pre-functionalization steps. | Controlling regioselectivity, overcoming steric hindrance. |
| One-Pot/Tandem Reactions | Increased step efficiency, reduced waste, simplified purification. | Compatibility of reagents and catalysts, controlling reaction pathways. |
Exploration of Unconventional Reactivity Patterns and Selectivities
The reactivity of this compound is largely dictated by its constituent functional groups: the aromatic rings and the ether linkage. While classical electrophilic aromatic substitution and ether cleavage reactions are expected, future research will venture into more unconventional reactivity patterns.
A key area of exploration is the selective C-H functionalization of the biphenyl scaffold. researchgate.netresearchgate.netescholarship.org The presence of multiple, electronically distinct C-H bonds on both aromatic rings presents a significant challenge in achieving high regioselectivity. researchgate.netresearchgate.netescholarship.org The development of directing groups or specialized catalysts that can selectively activate a specific C-H bond would unlock a vast potential for creating a diverse range of derivatives with unique properties. For instance, achieving meta-selective functionalization on either of the biphenyl rings would be a notable advancement. researchgate.netresearchgate.net
The benzyl ether moiety also offers opportunities for unconventional reactivity. Beyond simple cleavage, the benzylic position is susceptible to radical-mediated reactions or oxidation, providing pathways to further functionalization. Exploring the interplay between the biphenyl system and the benzyl ether in modulating reactivity will be a fascinating area of study. For example, investigating whether the biphenyl group can influence the reactivity of the benzylic C-H bonds through long-range electronic effects is a question of fundamental interest.
Advanced In Situ Spectroscopic Characterization during Chemical Transformations
A deeper understanding of reaction mechanisms is crucial for the development of improved synthetic methods and the discovery of new reactions. Advanced in situ spectroscopic techniques are poised to play a pivotal role in elucidating the intricate details of chemical transformations involving this compound.
Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. oxinst.commt.comspectroscopyonline.comacs.org This allows for the identification of transient species that might be missed by traditional offline analysis, offering a more complete picture of the reaction pathway. mt.comspectroscopyonline.com For instance, monitoring the formation of a catalytic intermediate in a cross-coupling reaction to synthesize the biphenyl core could provide invaluable insights for optimizing catalyst performance. acs.org
Furthermore, in situ mass spectrometry techniques can be employed to directly observe the species present in the reaction mixture, including catalytic resting states and short-lived intermediates. waters.com This information is critical for understanding the catalytic cycle and identifying potential deactivation pathways. The application of these advanced spectroscopic methods will undoubtedly accelerate the pace of discovery and optimization in the chemistry of this compound.
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In Situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates. | Kinetic analysis of synthesis, identification of transient species in reactivity studies. |
| In Situ Mass Spectrometry | Direct observation of reaction components and intermediates. | Elucidation of catalytic cycles, identification of catalyst deactivation pathways. |
Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Optimization
Machine learning models can be trained on large datasets of chemical structures and their associated properties to predict a wide range of characteristics for new molecules. nih.govbeilstein-journals.orgsemanticscholar.org This includes physicochemical properties like solubility and lipophilicity, as well as potential biological activity. semanticscholar.org By applying these models to virtual libraries of derivatives of this compound, researchers can prioritize the synthesis of compounds with the most promising profiles for specific applications, thereby saving significant time and resources.
Discovery of New Chemical Applications in Emerging Fields
The unique structural features of this compound make it an intriguing candidate for applications in a variety of emerging fields. The biphenyl scaffold is a common motif in medicinal chemistry and materials science, and the specific substitution pattern of this compound could impart novel properties. arabjchem.orgresearchgate.netresearchgate.netrsc.org
In medicinal chemistry, the biphenyl ether core could serve as a scaffold for the design of new therapeutic agents. researchgate.netresearchgate.netrsc.orgacs.org The structural rigidity of the biphenyl unit, combined with the conformational flexibility of the benzyl ether, could allow for precise interactions with biological targets. Future research could involve the synthesis and biological evaluation of a library of derivatives to explore their potential as, for example, enzyme inhibitors or receptor modulators.
In materials science, the aromatic nature of this compound suggests potential applications in the development of organic electronic materials. The biphenyl core is known to be a component of some organic light-emitting diodes (OLEDs) and liquid crystals. rsc.org By incorporating this molecule into larger polymeric structures or using it as a building block for self-assembling systems, it may be possible to create new materials with tailored optical or electronic properties.
Multi-Component and Multicomponent Reactions Incorporating the Compound
Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are a powerful tool for generating molecular complexity. nih.gov A significant future direction for the research on this compound is its incorporation into MCRs as a key building block.
By designing MCRs that utilize this compound, it would be possible to rapidly generate a diverse library of highly complex molecules. For example, if a reactive functional group were to be introduced onto one of the aromatic rings, this derivative could then participate in an MCR to construct intricate heterocyclic systems or other complex scaffolds. This approach would provide efficient access to a wide range of novel compounds for screening in drug discovery or for the development of new materials. The challenge in this area will be to design the appropriate MCRs and to control the stereochemistry of the resulting products.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether?
- Methodological Answer : The compound can be synthesized via acid-catalyzed benzyl rearrangements. For example, polyphosphoric acid (PPA) has been used to mediate the rearrangement of benzyl aryl ethers to benzylphenol derivatives under controlled temperature (80–120°C) and reaction times (2–6 hours) . Additionally, cascade [3,3]-sigmatropic rearrangements with NaH in THF at 0°C can generate benzyloxy-substituted intermediates, which are critical for constructing biphenyl frameworks . Key steps include protecting group strategies (e.g., benzyl ethers) and optimizing stoichiometry to minimize side reactions.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify substituent positions on the biphenyl core. For example, coupling constants in -NMR distinguish ortho/meta/para substitution patterns. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] or [M+Na] peaks). Fragmentation patterns help validate the benzyl ether linkage and methyl substitution .
- Chromatography : HPLC with UV detection (e.g., 254 nm) monitors purity, using reference standards for retention time alignment .
Q. What are the stability considerations for this compound under storage or reaction conditions?
- Methodological Answer : Benzyl ethers are prone to hydrolysis under acidic or basic conditions. Store the compound in anhydrous environments (e.g., desiccators with silica gel) at –20°C. During reactions, avoid prolonged exposure to protic solvents (e.g., water, alcohols) or strong bases. Stability tests via TLC or HPLC at intervals (0, 24, 48 hours) under varying conditions (pH, temperature) are recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Methodological Answer : Molecular docking tools like AutoDock Vina (with a Lamarckian genetic algorithm) simulate binding to target proteins. Prepare the compound’s 3D structure (SMILES:
COCc1ccccc1C2=CC=CC(=C2)C) using software like Open Babel. Grid maps (e.g., 25 Å box centered on the active site) and scoring functions (e.g., Vina’s hybrid empirical/machine-learning model) evaluate binding affinities. Multithreading (8–16 cores) accelerates calculations .
Q. How to resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer : Scale-up discrepancies often arise from heat transfer inefficiencies or mixing limitations. Use kinetic studies (e.g., in situ FTIR or calorimetry) to monitor intermediate formation. For example, in benzyl rearrangements, optimize stirring rates (≥500 rpm) and reactor geometry (e.g., baffled vessels) to maintain homogeneity. Compare batch vs. flow chemistry approaches to mitigate exothermic side reactions .
Q. What mechanistic insights explain regioselectivity in functionalizing the biphenyl core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For electrophilic substitution, the methyl group at the 2'-position acts as an ortho/para-director, while the benzyl ether at the 3-position is meta-directing. Computational tools (e.g., DFT with B3LYP/6-31G*) calculate Fukui indices to predict reactive sites. Experimental validation via competitive reactions (e.g., bromination) under standardized conditions (0°C, DCM) quantifies selectivity ratios .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
